

Introduction: A Versatile Halogenated Building Block

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Compound of Interest

Compound Name: *2,5-Dichloro-4-iodoaniline*

CAS No.: *500585-92-2*

Cat. No.: *B3142252*

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In the landscape of modern synthetic chemistry and drug discovery, poly-functionalized aromatic compounds serve as indispensable scaffolds for the construction of complex molecular architectures. Among these, **2,5-Dichloro-4-iodoaniline** emerges as a molecule of significant interest. Its structure, featuring an aniline core substituted with three distinct halogen atoms, provides a unique platform for regioselective chemical transformations. The interplay between the electron-donating amino group and the electron-withdrawing, sterically distinct halogen substituents governs its reactivity, making it a valuable intermediate for researchers, particularly those in pharmaceutical and materials science.

This guide provides a comprehensive technical overview of **2,5-Dichloro-4-iodoaniline**, moving from its fundamental molecular properties and structure to its synthesis, spectroscopic characterization, and strategic applications. The content herein is synthesized from established chemical principles and field-proven insights, designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Molecular Structure and Physicochemical Properties

The utility of **2,5-Dichloro-4-iodoaniline** as a synthetic intermediate is rooted in its distinct molecular structure. The benzene ring is substituted with an amino group at position 1, chlorine atoms at positions 2 and 5, and an iodine atom at position 4. This specific arrangement creates a molecule with differentiated reactivity at multiple sites.

Structural Visualization

The 2D chemical structure of **2,5-Dichloro-4-iodoaniline** is presented below, rendered using the DOT language. This visualization provides a clear representation of the substituent arrangement on the aniline core.

Caption: 2D structure of **2,5-Dichloro-4-iodoaniline**.

Key Physicochemical Data

A summary of the core physicochemical properties of halogenated anilines is essential for experimental design, including solubility assessments and reaction condition selection. While specific experimental data for **2,5-Dichloro-4-iodoaniline** is sparse, properties can be reliably inferred from its constituent parts and related isomers.

Property	Value / Description	Source(s)
Molecular Formula	C ₆ H ₄ Cl ₂ IN	[1]
Molar Mass	287.91 g/mol	[1]
Appearance	Expected to be a solid, likely off-white to light brown crystalline powder, based on related compounds like 4-iodoaniline and 2,5-dichloroaniline.	[2][3]
Solubility	Insoluble in water; likely soluble in common organic solvents such as alcohols, ether, and chlorinated solvents.	[2][4]
Melting Point	Not definitively reported, but expected to be higher than 2,5-dichloroaniline (47-50 °C) and 4-iodoaniline (63-65 °C) due to increased molecular weight and symmetry.	[2][4]
InChIKey	PLPUEJCYMXSRKW-UHFFFAOYSA-N	[1]

Synthesis and Reactivity: A Platform for Regioselective Functionalization

The synthesis of **2,5-Dichloro-4-iodoaniline** typically starts from the more readily available 2,5-dichloroaniline. The primary synthetic challenge is the regioselective introduction of the iodine atom at the C4 position, which is para to the strongly activating amino group.

Proposed Synthesis Protocol: Electrophilic Iodination

This protocol describes a plausible method for the synthesis of **2,5-Dichloro-4-iodoaniline** via direct electrophilic iodination of 2,5-dichloroaniline. The choice of iodinating agent is critical for achieving high yield and selectivity. Reagents like N-Iodosuccinimide (NIS) or iodine in the presence of a mild oxidizing agent are suitable.[5]

Objective: To synthesize **2,5-Dichloro-4-iodoaniline** from 2,5-dichloroaniline.

Materials:

- 2,5-Dichloroaniline
- N-Iodosuccinimide (NIS)
- Acetonitrile (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator, and column chromatography apparatus.

Step-by-Step Methodology:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichloroaniline (1.0 eq) in anhydrous acetonitrile. The inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen.
- **Addition of Iodinating Agent:** To the stirred solution, add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at room temperature. The slight excess of NIS ensures complete consumption of the starting material. Using NIS is often preferred as it is a milder and more selective iodinating agent compared to molecular iodine with strong oxidants.[5][6]

- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Quenching and Workup:** Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
- **Extraction:** Dissolve the residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (to quench any remaining NIS or iodine), saturated aqueous sodium bicarbonate (to remove acidic byproducts), and brine. The washing steps are critical for removing impurities and ensuring a clean crude product.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the filtrate in vacuo to yield the crude product.
- **Purification:** Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure **2,5-Dichloro-4-iodoaniline**.

Caption: Workflow for the synthesis of **2,5-Dichloro-4-iodoaniline**.

Principles of Reactivity

The synthetic utility of **2,5-Dichloro-4-iodoaniline** lies in the differential reactivity of its three halogen substituents in cross-coupling reactions. This allows for sequential, site-selective functionalization. The general reactivity order for halogens in palladium-catalyzed cross-coupling reactions is $\text{I} > \text{Br} > \text{Cl}$.^[7]

- **C-I Bond:** The carbon-iodine bond is the most reactive site. It readily participates in a wide range of cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations under relatively mild conditions.^[7] This allows for the introduction of aryl, alkynyl, or amino groups at the C4 position while leaving the two chloro-substituents intact.
- **C-Cl Bonds:** The carbon-chlorine bonds are significantly less reactive and require more forcing conditions (e.g., higher temperatures, stronger bases, and specialized catalyst/ligand systems) to participate in cross-coupling. This disparity enables a hierarchical synthetic

strategy where the C4 position is modified first, followed by subsequent functionalization at the C2 or C5 positions.

Spectroscopic Characterization

Accurate characterization of **2,5-Dichloro-4-iodoaniline** is essential for confirming its identity and purity. While a dedicated full dataset is not publicly available, its expected spectroscopic signatures can be accurately predicted based on the analysis of its precursors, 2,5-dichloroaniline and 4-iodoaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region (typically 6.5-7.5 ppm). The protons at C3 and C6 are in different chemical environments and are not coupled to each other, hence they should appear as distinct singlets. The amino ($-\text{NH}_2$) protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to the halogens (C2, C4, C5) will be significantly influenced by the electronegativity and heavy atom effect of the substituents. The C-I bond will result in a signal at a characteristically high field (low ppm value) compared to the C-Cl carbons. Data from related compounds like 2,5-dichloroaniline can be used as a reference. [\[8\]](#)

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

- N-H Stretching: A pair of bands in the $3300\text{-}3500\text{ cm}^{-1}$ region, characteristic of the primary amine ($-\text{NH}_2$) group.
- C-N Stretching: A band typically found in the $1250\text{-}1350\text{ cm}^{-1}$ region.
- C-Cl Stretching: Absorptions in the fingerprint region, usually below 800 cm^{-1} .

- C-I Stretching: A weak absorption expected at a lower frequency, typically in the 500-600 cm^{-1} range.
- Aromatic C-H and C=C Stretching: Bands in the 3000-3100 cm^{-1} and 1450-1600 cm^{-1} regions, respectively.

Reference spectra for 4-iodoaniline and 2,5-dichloroaniline hydrochloride confirm these characteristic regions.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming the molecular weight and elemental composition.

- Molecular Ion Peak (M^+): The mass spectrum, under soft ionization techniques like Electrospray Ionization (ESI), will show a prominent molecular ion peak corresponding to the molecular weight ($m/z \approx 288$ for $[M+H]^+$).[12]
- Isotopic Pattern: A key feature will be the complex isotopic pattern of the molecular ion peak due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in a ~3:1 ratio). The presence of two chlorine atoms will result in a characteristic $[M]^+$, $[M+2]^+$, and $[M+4]^+$ pattern with a relative intensity ratio of approximately 9:6:1. This pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms.
- Fragmentation: Under higher energy ionization methods like Electron Ionization (EI), fragmentation is expected. Common fragmentation pathways would include the loss of an iodine atom (a major fragment due to the relative weakness of the C-I bond) and subsequent loss of chlorine atoms or HCl.[12][13]

Applications in Drug Development and Medicinal Chemistry

The structural features of **2,5-Dichloro-4-iodoaniline** make it a highly valuable building block in drug discovery. Its utility stems from its role as a versatile intermediate for creating libraries of complex molecules for biological screening.[2]

- Scaffold for API Synthesis: The ability to perform selective cross-coupling at the C4 position allows for the facile introduction of diverse functionalities. This is a common strategy in the synthesis of Active Pharmaceutical Ingredients (APIs) for a range of therapeutic areas, including oncology, inflammation, and virology.[2][14]
- Targeted Therapies: The iodoaniline moiety is a known structural motif in various biologically active compounds, including anti-cancer agents.[2] The ability to sequentially modify the **2,5-Dichloro-4-iodoaniline** core allows for the fine-tuning of a molecule's steric and electronic properties to optimize its binding to biological targets, a cornerstone of developing targeted therapies.
- Precursor for Heterocyclic Chemistry: Halogenated anilines are common precursors for the synthesis of important heterocyclic scaffolds, such as indoles and quinolines, which are prevalent in numerous approved drugs.

Safety and Handling

As with all halogenated aromatic amines, **2,5-Dichloro-4-iodoaniline** must be handled with appropriate caution. Based on the safety data for its precursors, it should be considered toxic if swallowed, in contact with skin, or if inhaled.[15]

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear standard PPE, including a lab coat, safety goggles, and compatible chemical-resistant gloves.[16][17]
- Handling: Avoid creating dust. Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]
- Storage: Store in a tightly closed container in a cool, dry, and dark place.[17]
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
 - Eye Contact: Rinse cautiously with water for several minutes.[17]

- Ingestion: If swallowed, rinse mouth and seek immediate medical attention.
- Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[15]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. This material may be toxic to aquatic life with long-lasting effects.

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